4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a phenoxypyrimidinyl group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Related compounds such as para-methoxyphenylpiperazine (meopp) have been found to interact with monoamine neurotransmitters , suggesting that this compound might have similar targets.
Mode of Action
Meopp, a related compound, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Related compounds have been shown to affect the monoamine neurotransmitter systems , which play crucial roles in mood regulation, arousal, and reward.
Pharmacokinetics
The compound’s solubility in dmso is reported to be 1667 mg/mL , which could potentially influence its bioavailability.
Result of Action
Related compounds have been shown to produce effects similar to those of amphetamines, although they are much less potent .
Action Environment
The compound’s storage temperature is reported to be 2-8°c , suggesting that temperature could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitutions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, derivatives containing the (4-methoxyphenyl)piperazine moiety have shown activity as acetylcholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer’s .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. The ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)piperazine derivatives: These compounds share the piperazine ring and methoxyphenyl group but differ in other substituents.
Phenoxypyrimidine derivatives: These compounds share the phenoxypyrimidine group but differ in the piperazine ring or other substituents.
Uniqueness
What sets 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-20-6-4-3-5-7-20)26-12-14-27(15-13-26)23(28)18-8-10-19(29-2)11-9-18/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLRLSOLNRVLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.